molecular formula C7H8N6O2 B11894125 9-ethyl-2-nitro-9H-purin-6-amine

9-ethyl-2-nitro-9H-purin-6-amine

Cat. No.: B11894125
M. Wt: 208.18 g/mol
InChI Key: RINIVCMRVKVEJU-UHFFFAOYSA-N
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Description

9-Ethyl-2-nitro-9H-purin-6-amine is a chemical compound with the molecular formula C7H8N6O2 and a molecular weight of 208.177 g/mol It is a derivative of purine, a bicyclic aromatic compound composed of a pyrimidine ring fused to an imidazole ring

Preparation Methods

The synthesis of 9-ethyl-2-nitro-9H-purin-6-amine typically involves the nitration of 9-ethyl-9H-purin-6-amine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 2-position of the purine ring . Industrial production methods may involve large-scale nitration reactors with precise temperature and concentration controls to achieve high yields and purity.

Chemical Reactions Analysis

9-Ethyl-2-nitro-9H-purin-6-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Ethyl-2-nitro-9H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-ethyl-2-nitro-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the purine ring structure allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function .

Comparison with Similar Compounds

9-Ethyl-2-nitro-9H-purin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H8N6O2

Molecular Weight

208.18 g/mol

IUPAC Name

9-ethyl-2-nitropurin-6-amine

InChI

InChI=1S/C7H8N6O2/c1-2-12-3-9-4-5(8)10-7(13(14)15)11-6(4)12/h3H,2H2,1H3,(H2,8,10,11)

InChI Key

RINIVCMRVKVEJU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)[N+](=O)[O-])N

Origin of Product

United States

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